![molecular formula C15H14N4OS2 B3019118 2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide CAS No. 1206998-91-5](/img/structure/B3019118.png)
2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various heterocyclic compounds that share structural similarities, such as pyrrole, tetrahydrothieno-pyridine, and carboxamide groups, which are relevant to the analysis of the compound . These structural motifs are known for their diverse pharmacological activities and are often explored for their potential in drug development .
Synthesis Analysis
The synthesis of related compounds involves strategic molecular hybridization and functionalization reactions. For instance, the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety was achieved through a molecular hybridization approach . Similarly, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide was performed using acid chloride intermediates . These methods could potentially be adapted for the synthesis of the compound of interest, considering the presence of pyrrole and carboxamide functionalities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, Mass, and IR spectral studies . These techniques are crucial for confirming the identity and purity of synthesized compounds. The molecular docking studies performed on some compounds provide insights into their potential binding modes with biological targets . Such studies could be informative for understanding the interaction of "2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide" with its targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes acid-catalyzed ring-opening reactions, as seen in the case of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, leading to the formation of various derivatives . The functionalization reactions of carboxylic acids and acid chlorides with amines are also relevant, as demonstrated in the synthesis of pyrazole carboxamides . These reactions could be indicative of the types of chemical transformations that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are essential for their development as pharmacological agents. The ADME (Absorption, Distribution, Metabolism, and Excretion) study of a benzimidazole-pyrrole hybrid indicated good oral bioavailability, which is a desirable trait for drug candidates . The pharmacokinetic properties of "2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide" would need to be similarly assessed to determine its potential as a drug.
Applications De Recherche Scientifique
Antibacterial and Anti-inflammatory Applications
- A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells, suggesting potential for developing new antibacterial agents (Palkar et al., 2017).
- Another research focused on 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus showed significant anti-inflammatory activity, highlighting the therapeutic potential of these compounds in inflammation treatment (Maddila et al., 2016).
Anticancer Properties
- A study synthesized arylazothiazoles and 1,3,4-thiadiazoles using a novel catalyst, revealing promising anticancer activity against colon and liver carcinoma cell lines, indicating potential for cancer treatment (Gomha et al., 2015).
Synthesis and Chemical Reactivity
- Research involving the synthesis of heterocycles from thiophenylhydrazonoacetates explored the reactivity of these compounds toward various nitrogen nucleophiles, contributing to the field of heterocyclic chemistry (Mohareb et al., 2004).
- Another study detailed the acid-catalyzed ring opening in pyrrolidine-1-carboxamides, leading to the formation of novel compounds such as dibenzoxanthenes, which showcases the versatile chemistry of related structures (Gazizov et al., 2015).
Orientations Futures
The future research directions could involve further investigation into the compound’s properties and potential applications. For instance, similar compounds have shown promise in the field of anticancer research . Further studies could also explore the compound’s potential uses in other fields such as photodynamic therapy .
Propriétés
IUPAC Name |
2-pyrrol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c20-13(11-9-21-15(17-11)19-7-3-4-8-19)18-14-16-10-5-1-2-6-12(10)22-14/h3-4,7-9H,1-2,5-6H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIDXOCWCBAMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

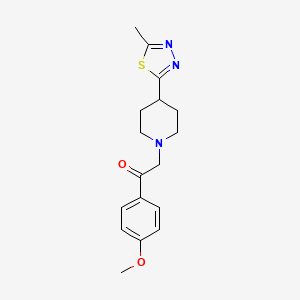
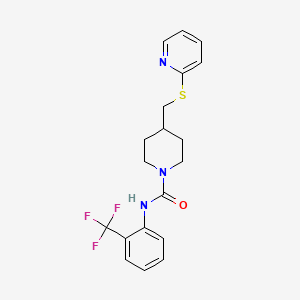


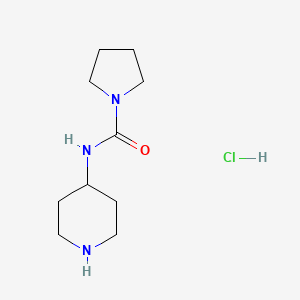
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B3019044.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3019045.png)

![3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B3019049.png)
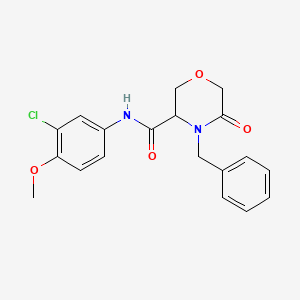
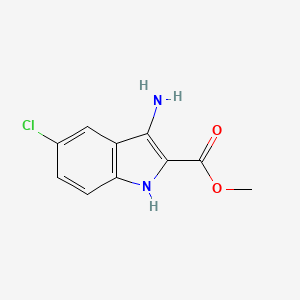
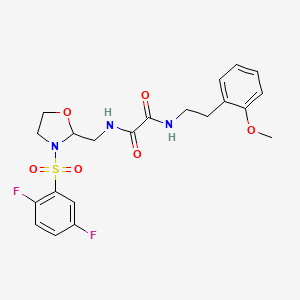

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide](/img/structure/B3019057.png)